CL2A-SN-38 (dichloroacetic acid salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CL2A-SN-38 (dichloroacetic acid salt) is a cleavable linker-based antibody-drug conjugate (ADC) that contains the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound has been linked to tumor-selective humanized antibodies, such as anti-Trop-2 (hRS7), to target SN-38 to tumor sites . It is primarily used in cancer research due to its potent cytotoxic effects on cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CL2A-SN-38 is synthesized by conjugating the topoisomerase I inhibitor SN-38 with a maleimidocaproyl linker . The synthesis involves the following steps:
Activation of SN-38: SN-38 is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated SN-38 is then reacted with the maleimidocaproyl linker under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain CL2A-SN-38 in its pure form.
Industrial Production Methods
Industrial production of CL2A-SN-38 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of SN-38 and the linker are synthesized and activated.
Conjugation: The activated SN-38 is conjugated with the linker in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
CL2A-SN-38 undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in an acidic environment, leading to the release of SN-38.
Substitution: The maleimidocaproyl linker can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to induce hydrolysis of the linker.
Substitution: Nucleophilic reagents such as amines can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
CL2A-SN-38 has a wide range of scientific research applications, including:
Cancer Research: It is used to target and kill cancer cells by delivering SN-38 to tumor sites.
Drug Development: The compound is used in the development of new antibody-drug conjugates for cancer therapy.
Biological Studies: It is used to study the mechanisms of drug delivery and release in biological systems.
Pharmacokinetics: Researchers use CL2A-SN-38 to study the pharmacokinetics and biodistribution of antibody-drug conjugates.
Wirkmechanismus
CL2A-SN-38 exerts its effects through the following mechanism:
Targeting Tumor Cells: The compound is linked to tumor-selective antibodies that bind to specific antigens on cancer cells.
Internalization and Release: Once bound, the conjugate is internalized by the cancer cell, and the acidic environment inside the cell induces hydrolysis of the linker, releasing SN-38.
Inhibition of Topoisomerase I: SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to DNA damage and cell death.
Vergleich Mit ähnlichen Verbindungen
CL2A-SN-38 is unique compared to other similar compounds due to its specific linker and targeting mechanism. Similar compounds include:
T-DM1: An antibody-drug conjugate that uses a different cytotoxic agent and linker.
Sacituzumab Govitecan: Another ADC that uses SN-38 but with a different linker.
CL2A-SN-38 stands out due to its cleavable linker, which allows for controlled release of SN-38 in the acidic environment of tumor cells .
Eigenschaften
Molekularformel |
C75H99Cl2N11O24 |
---|---|
Molekulargewicht |
1609.5 g/mol |
IUPAC-Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);1H,(H,5,6)/t49?,51?,61-,73-;/m0./s1 |
InChI-Schlüssel |
SNLXRMAUXQVOPQ-RGBFIJSISA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.